8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Description
8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic amine derivative with a rigid 3,8-diazabicyclo[3.2.1]octane scaffold substituted at the 8-position by a 3-methylpyridin-4-yl group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its structure combines the conformational rigidity of the bicyclic system with the aromatic and electronic properties of the pyridine ring, which may influence receptor binding and pharmacokinetics .
Properties
Molecular Formula |
C12H19Cl2N3 |
|---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
8-(3-methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane;dihydrochloride |
InChI |
InChI=1S/C12H17N3.2ClH/c1-9-6-13-5-4-12(9)15-10-2-3-11(15)8-14-7-10;;/h4-6,10-11,14H,2-3,7-8H2,1H3;2*1H |
InChI Key |
LXFFEWSAFJXMOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)N2C3CCC2CNC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the scaffold, which can be achieved through various synthetic routes . These routes often involve the use of acyclic starting materials that contain the required stereochemical information for the formation of the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrogen-containing bicyclic structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the bicyclic structure.
Scientific Research Applications
8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs within the 3,8-Diazabicyclo[3.2.1]octane Family
Compound 2a : 3,8-Bis((2-(3,4,5-Trimethoxyphenyl)pyridin-4-yl)methyl)-3,8-diazabicyclo[3.2.1]octane Hydrochloride
- Structural Differences : Features dual substitutions with bulky 3,4,5-trimethoxyphenyl-pyridinylmethyl groups at both N3 and N8 positions.
- Functional Impact: The methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration compared to the target compound’s single 3-methylpyridinyl group.
Compound 2b : 3,8-Bis((2-(4-Methoxyphenyl)pyridin-4-yl)methyl)-3,8-diazabicyclo[3.2.1]octane Hydrochloride
- Structural Differences : Substituted with 4-methoxyphenyl-pyridinylmethyl groups.
- Its yellow solid form (82% yield) contrasts with the target compound’s physical state, indicating differences in crystallinity .
3-(Phenylmethyl)-3,8-diazabicyclo[3.2.1]octane Dihydrochloride
- Structural Differences : A phenylmethyl group replaces the 3-methylpyridinyl moiety.
- Functional Impact : The absence of a nitrogen-containing aromatic ring reduces hydrogen-bonding capacity, likely diminishing affinity for receptors requiring polar interactions. This compound is marketed as a life science building block, highlighting its utility in synthesis .
Analogs with Modified Bicyclic Scaffolds
Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Dihydrochloride
- Structural Differences: A larger bicyclo[3.3.1]nonane system with a methyl group at the 9-position.
- Functional Impact : The expanded ring size may reduce conformational rigidity, affecting receptor selectivity. Its similarity score (0.75) to the target compound suggests overlapping pharmacophoric features but distinct steric profiles .
8-Methyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride
- Structural Differences : A simple methyl group at N8 instead of the pyridinyl substituent.
- Functional Impact : The lack of aromaticity limits π-π stacking interactions, which are critical for binding to opioid or other CNS receptors. This analog’s SMILES structure (CN1C2CCC1CC(C2)N.Cl.Cl ) confirms its minimalistic substitution, making it a baseline for structure-activity studies .
Pharmacological and Physicochemical Comparisons
*Estimated based on structural formula.
- Pharmacological Insights : Quantum mechanical studies indicate that the target compound’s pyridinyl group mimics morphine’s aromatic pharmacophore but with altered electronic properties due to the methyl substitution. This may modulate µ-opioid receptor binding kinetics .
- Solubility and Stability : Dihydrochloride salts (e.g., target compound, 2a, 2b) universally improve aqueous solubility compared to free bases, critical for in vivo efficacy .
Biological Activity
8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly as an antibacterial agent. This article reviews its biological activity, focusing on its synthesis, mechanism of action, and efficacy against various bacterial strains and cancer cell lines.
- Common Name : this compound
- CAS Number : 2694734-68-2
- Molecular Formula : C₁₂H₁₉Cl₂N₃
- Molecular Weight : 276.20 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉Cl₂N₃ |
| Molecular Weight | 276.20 g/mol |
| CAS Number | 2694734-68-2 |
The compound exhibits its biological activity primarily through the inhibition of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The diazabicyclo[3.2.1]octane scaffold is crucial for its interaction with these enzymes, enhancing the efficacy of existing antibiotics when used in combination therapies.
Antibacterial Activity
Recent studies have shown that derivatives of diazabicyclo[3.2.1]octane exhibit potent antibacterial properties against a range of pathogens, including multidrug-resistant strains.
Efficacy Against Bacterial Strains
In vitro tests reveal that this compound demonstrates significant activity against various bacterial strains, as summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | <0.125 mg/dm³ |
| Escherichia coli | <0.5 mg/dm³ |
| Acinetobacter baumannii | <0.25 mg/dm³ |
These MIC values indicate that the compound is effective at low concentrations, making it a promising candidate for further development in antibiotic therapies.
Anticancer Activity
In addition to its antibacterial properties, the compound has shown potential in oncology research. A study evaluated its effects on leukemia cell lines and solid tumors.
Case Study: Antiproliferative Properties
A series of N(3/8)-disubstituted derivatives were synthesized and tested for their growth-inhibitory activities:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound 2a | MCF-7 (Breast Cancer) | Low micromolar range |
| Compound 2b | K562 (Leukemia) | Moderate micromolar range |
Compound 2a exhibited the most potent activity with IC₅₀ values indicating effective inhibition of cell proliferation.
Q & A
Q. What are the established synthetic routes for 8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and functionalization of the bicyclic scaffold. For example, pyridine derivatives (e.g., 3-methylpyridine) are introduced via nucleophilic substitution or coupling reactions under controlled pH and temperature. Optimization strategies include:
- Design of Experiments (DoE): Varying solvents (e.g., DMF, THF), catalysts (e.g., Pd for cross-coupling), and stoichiometry to maximize yield .
- Computational modeling: Quantum chemical calculations (e.g., density functional theory) predict reactive intermediates and transition states, reducing trial-and-error approaches .
- Purification: Use of reverse-phase HPLC (e.g., Chromolith columns) to isolate high-purity products .
Q. What standard analytical techniques are used to validate the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms bicyclic framework and substituent positions (e.g., pyridinyl methyl group at position 3) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (C12H17ClN2O) and isotopic patterns .
- X-ray Crystallography: Resolves stereochemistry of the diazabicyclo[3.2.1]octane core .
- HPLC-PDA: Monitors purity (>98%) and detects impurities using photodiode array detection .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N2/Ar) at -20°C to prevent hygroscopic degradation .
- Safety protocols: Avoid ignition sources (P210 code) and use PPE (gloves, goggles) during handling .
- Stability testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess shelf life .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in pharmacological studies?
Methodological Answer:
- Substituent effects: Modifying the pyridinyl group (e.g., 3-methyl vs. 4-fluoro) alters receptor binding. For example, benzyl-substituted analogs show enhanced affinity for neurological targets .
- Bicyclic framework: Diazabicyclo[4.3.1]decane derivatives exhibit different pharmacokinetic profiles compared to [3.2.1]octane systems due to ring strain and conformational flexibility .
- In vitro assays: Use competitive binding assays (e.g., radioligand displacement) to quantify potency changes .
Q. How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking: Simulate binding to receptors (e.g., serotonin transporters) using AutoDock Vina or Schrödinger Suite to identify key residues (e.g., hydrophobic pockets) .
- Molecular Dynamics (MD): Analyze stability of ligand-receptor complexes over 100-ns simulations in explicit solvent .
- Free Energy Perturbation (FEP): Calculate binding affinity differences between analogs with pyridinyl vs. triazolyl substitutions .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-analysis: Aggregate data from multiple studies (e.g., IC50 values for enzyme inhibition) and apply statistical weighting to address variability .
- Standardized assays: Reproduce results under controlled conditions (e.g., fixed ATP concentration in kinase assays) .
- Orthogonal validation: Confirm activity using unrelated techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. How can researchers optimize the compound’s stability under physiological conditions?
Methodological Answer:
- pH-dependent studies: Evaluate solubility and degradation in buffers (pH 1–7.4) to simulate gastrointestinal and plasma environments .
- Prodrug design: Introduce ester or carbonate prodrug moieties to enhance oral bioavailability .
- Metabolic profiling: Use liver microsomes or hepatocytes to identify vulnerable sites (e.g., CYP450-mediated oxidation) .
Q. What challenges arise in scaling up synthesis, and how can they be addressed?
Methodological Answer:
- Reactor design: Transition from batch to flow chemistry for exothermic reactions (e.g., cyclization steps) to improve heat dissipation .
- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., FTIR) to maintain critical quality attributes .
- Waste reduction: Use solvent recovery systems (e.g., membrane separation) to meet green chemistry standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
